2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one
Overview
Description
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one , also known by its chemical structure, is a heterocyclic compound. Its molecular formula is C₁₆H₁₀N₂O₃ . The compound features a pyrano[2,3-b]pyridine core with a 4H-pyranone substituent at one of the nitrogen atoms. The methoxy group (CH₃O) is attached to the phenyl ring.
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is via an iodine-mediated electrophilic cyclization . Here’s a simplified outline:
- Start with 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a readily available precursor.
- Cyclize the intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles using iodine to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines .
- Perform Suzuki cross-couplings with various boronic acids and alkylation reactions to introduce substituents.
- The final product includes 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one .
Molecular Structure Analysis
The compound’s molecular structure consists of a fused pyrano[2,3-b]pyridine ring system with a 4H-pyranone moiety. The methoxy group is attached to the phenyl ring. The arrangement of atoms and bonds determines its properties and reactivity.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Substitution reactions : The methoxy group can undergo nucleophilic substitution.
- Cyclization reactions : The pyranone ring can participate in intramolecular cyclizations.
- Functional group transformations : The phenyl ring and pyridine core offer diverse reactivity.
Physical And Chemical Properties Analysis
- Solubility : Investigate solubility in various solvents.
- Melting point : Determine the temperature at which it transitions from solid to liquid.
- Spectroscopic properties : Analyze UV-Vis, IR, and NMR spectra.
Safety And Hazards
- Toxicity : Assess toxicity levels.
- Handling precautions : Follow standard lab safety protocols.
Future Directions
- Structure-activity relationship (SAR) studies: Explore modifications for improved activity.
- Drug development : Investigate derivatives as potential anticancer agents.
- Biological assays : Evaluate interactions with specific targets.
properties
IUPAC Name |
2-(4-methoxyphenyl)pyrano[2,3-b]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-11-6-4-10(5-7-11)14-9-13(17)12-3-2-8-16-15(12)19-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDATTVLRKQLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470837 | |
Record name | 2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one | |
CAS RN |
884500-82-7 | |
Record name | 2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.